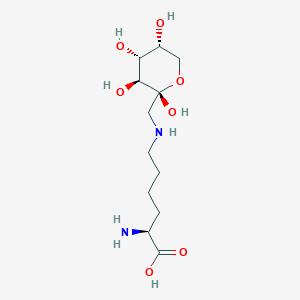
(S)-2-Amino-6-((((2R,3S,4R,5R)-2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-YL)methyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epsilon-N-Deoxyfructosyllysine Dihydrochloride is a sugar-amino acid compound with potential antioxidant and anti-inflammatory properties It is a derivative of lysine, an essential amino acid, and is formed through the reaction of lysine with reducing sugars
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-N-Deoxyfructosyllysine Dihydrochloride typically involves the reaction of lysine with reducing sugars under controlled conditions. The reaction is carried out in an aqueous solution at a specific pH and temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of epsilon-N-Deoxyfructosyllysine Dihydrochloride follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Epsilon-N-Deoxyfructosyllysine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of epsilon-N-Deoxyfructosyllysine Dihydrochloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of epsilon-N-Deoxyfructosyllysine Dihydrochloride depend on the specific reaction and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Epsilon-N-Deoxyfructosyllysine Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for cellular health and disease prevention.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its role in preventing or treating conditions associated with oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of epsilon-N-Deoxyfructosyllysine Dihydrochloride involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage to cells and tissues. Its anti-inflammatory effects are mediated through the modulation of signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
Epsilon-N-Deoxyfructosyllysine Dihydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
N6-(1-Deoxy-D-fructosyl)-L-lysine: Another sugar-amino acid compound with similar properties but different molecular structure.
N6-(2-Deoxy-D-glucosyl)-L-lysine: A related compound with a different sugar moiety attached to the lysine residue.
These compounds share some chemical and biological properties with epsilon-N-Deoxyfructosyllysine Dihydrochloride but differ in their specific applications and effects.
Properties
Molecular Formula |
C12H24N2O7 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N2O7/c13-7(11(18)19)3-1-2-4-14-6-12(20)10(17)9(16)8(15)5-21-12/h7-10,14-17,20H,1-6,13H2,(H,18,19)/t7-,8+,9+,10-,12+/m0/s1 |
InChI Key |
ILTPZXUNQYGXOJ-TYCYOEEFSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)(CNCCCC[C@@H](C(=O)O)N)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CNCCCCC(C(=O)O)N)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















